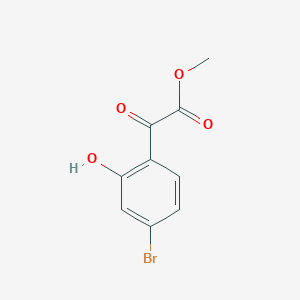
5-Bromo-3-tert-butyl-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-tert-butyl-1,2,4-thiadiazole is a heterocyclic compound with the molecular formula C6H9BrN2S. It is a derivative of thiadiazole, a class of compounds known for their diverse biological and chemical properties. This compound is characterized by the presence of a bromine atom at the 5th position and a tert-butyl group at the 3rd position on the thiadiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-tert-butyl-1,2,4-thiadiazole typically involves the bromination of 3-tert-butyl-1,2,4-thiadiazole. One common method includes the reaction of 3-tert-butyl-1,2,4-thiadiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-tert-butyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiadiazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of 5-substituted-3-tert-butyl-1,2,4-thiadiazoles.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of thiadiazoline derivatives.
Applications De Recherche Scientifique
5-Bromo-3-tert-butyl-1,2,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-tert-butyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. The bromine atom and tert-butyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
- 5-Bromo-3-methyl-1,2,4-thiadiazole
- 5-Chloro-3-tert-butyl-1,2,4-thiadiazole
Uniqueness
5-Bromo-3-tert-butyl-1,2,4-thiadiazole is unique due to the presence of both a bromine atom and a tert-butyl group on the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H9BrN2S |
|---|---|
Poids moléculaire |
221.12 g/mol |
Nom IUPAC |
5-bromo-3-tert-butyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C6H9BrN2S/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3 |
Clé InChI |
JVCPLQKIFFDBMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NSC(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




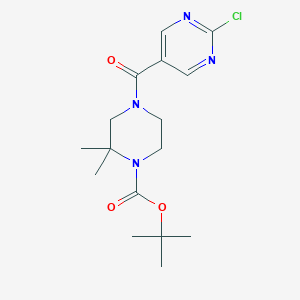
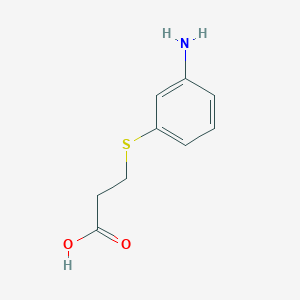

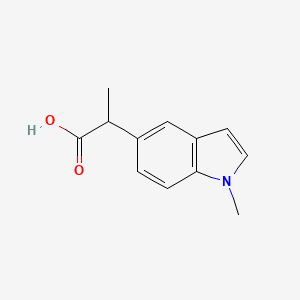
![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B13562782.png)


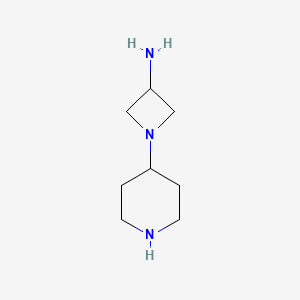
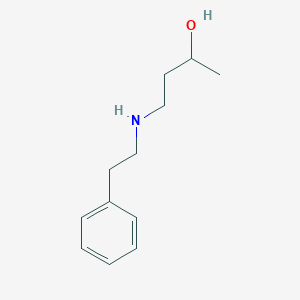
![3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoicacid](/img/structure/B13562823.png)

